Pleurain-J1 antimicrobial peptide

Antimicrobial peptide MIC comparison Gram-negative bacteria

Researchers needing a single positive control for combined antibacterial-antioxidant assays face limited options. Pleurain-J1 is a 26-residue multifunctional AMP that directly addresses this need: - Broad-spectrum antimicrobial: MIC 12.5 µg/mL (E. coli), 6.3 µg/mL (C. albicans), 12.5 µg/mL (S. aureus). - Potent radical scavenging: 60.1% DPPH reduction at 2 µg/mL. - Anti-inflammatory: suppresses IL-2 to ~28% of LPS-stimulated control, outperforming Pleurain-D4. - Available as custom-synthesized peptide with ≥98% purity, shipped globally.

Molecular Formula
Molecular Weight
Cat. No. B1576812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurain-J1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurain-J1 Antimicrobial Peptide – Multifunctional Amphibian Host-Defense Peptide for Research Procurement


Pleurain‑J1 is a 26‑residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnan pond frog *Rana pleuraden* [1]. It belongs to the frog skin active peptide (FSAP) family and is classified within the Pleurain subfamily [2]. The mature peptide sequence (FIPGLRRLFATVVPTVVCAINKLPPG) exhibits a net charge of +3 and a hydrophobicity of 0.919 [2]. Pleurain‑J1 is distinguished from many in‑class amphibian AMPs by its experimentally validated multifunctional profile: it possesses direct, quantitative antimicrobial activity against Gram‑positive bacteria, Gram‑negative bacteria and fungi, coupled with measurable free‑radical scavenging (DPPH, ABTS) and anti‑inflammatory (IL‑2, MCP‑1 suppression) capacities [1].

Why Generic Substitution of In‑Class Amphibian AMPs Cannot Replicate Pleurain‑J1’s Integrated Multifunctional Performance


Amphibian antimicrobial peptides sharing the same structural family (e.g., Pleurain‑J2, Pleurain‑M1, Pleurain‑G1) display divergent activity profiles that preclude simple interchange. Pleurain‑J1 possesses a unique combination of three quantitatively defined functional dimensions—antimicrobial, antioxidant, and anti‑inflammatory—that are not uniformly present among its closest sequence analogs [1]. For instance, the single‑residue variant Pleurain‑J2 (F11S) has not been reported to exhibit any biological activity in the same publication, while Pleurain‑K1 exerts only antioxidant but no antimicrobial effect [1]. Consequently, substituting Pleurain‑J1 with a generic “pleurain‑type” peptide would forfeit the specific, experimentally verified multi‑activity profile that makes it valuable for studies of multifunctional host‑defense mechanisms or for the development of dual‑action therapeutic candidates.

Quantitative Differentiation of Pleurain‑J1 from Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Antimicrobial Potency of Pleurain‑J1 Against Gram‑Negative Bacteria vs. Pleurain‑M1

Pleurain‑J1 displays a lower Minimum Inhibitory Concentration (MIC) against *Escherichia coli* than the co‑isolated Pleurain‑M1, indicating superior potency against this Gram‑negative target. The MIC of Pleurain‑J1 is 12.5 µg/mL, while Pleurain‑M1 has a reported MIC of 25 µg/mL under identical assay conditions [1][2]. This represents a 2‑fold improvement in potency.

Antimicrobial peptide MIC comparison Gram-negative bacteria

Antifungal Activity of Pleurain‑J1 vs. Pleurain‑A1 Against Candida albicans

Pleurain‑J1 demonstrates significantly stronger anticandidal activity than Pleurain‑A1. The MIC of Pleurain‑J1 against *Candida albicans* is 6.3 µg/mL, whereas Pleurain‑A1 requires a concentration of 25 µg/mL to achieve the same inhibitory effect [1][2]. This corresponds to an approximate 4‑fold potency advantage for Pleurain‑J1.

Antifungal peptide Candida albicans MIC benchmarking

Multifunctional Activity Profile: Antioxidant Capacity of Pleurain‑J1 vs. Single-Function Pleurain‑K1

Unlike Pleurain‑K1, which lacks antimicrobial activity, Pleurain‑J1 combines antimicrobial function with strong antioxidant activity. In a DPPH radical scavenging assay, Pleurain‑J1 reduced 60.1 ± 0.0% of the radical, whereas Pleurain‑K1 reduced only 18.6 ± 2.2% [1]. This represents a 3.2‑fold greater free‑radical scavenging capacity.

Antioxidant peptide DPPH radical scavenging Multifunctional AMP

Anti‑inflammatory Activity of Pleurain‑J1: IL‑2 Suppression vs. Pleurain‑D4

Pleurain‑J1 exhibits marked anti‑inflammatory activity by suppressing IL‑2 secretion in lipopolysaccharide‑stimulated cells. At a concentration of 2 µg/mL, Pleurain‑J1 reduced IL‑2 levels to approximately 28% of the untreated control, while Pleurain‑D4 reduced IL‑2 to about 62% of control [1]. Pleurain‑J1 thus provides roughly 2.2‑fold greater IL‑2 suppression than Pleurain‑D4.

Anti-inflammatory peptide IL-2 inhibition host-defense peptide

Structure‑Activity Differentiation: Pleurain‑J1 (F11) vs. Pleurain‑J2 (S11) – Loss of Function with Single Residue Change

The most closely related analog to Pleurain‑J1 is Pleurain‑J2, which differs by a single amino acid at position 11 (Phe → Ser). While Pleurain‑J1 is annotated as possessing both antimicrobial and antioxidant activities, Pleurain‑J2 has not been reported to exhibit any measurable biological activity in the same discovery publication [1]. This class‑level inference suggests that the phenylalanine residue at position 11 is critical for Pleurain‑J1’s dual functionality.

Structure-activity relationship alanine scanning Pleurain family

Optimal Research & Industrial Application Scenarios for Pleurain‑J1 Based on Quantitative Differentiation Evidence


Multifunctional Host‑Defense Peptide Research: Simultaneous Antimicrobial and Antioxidant Screening

Pleurain‑J1 is uniquely suited as a positive control in assays that require a single peptide to exhibit both strong antibacterial activity (MIC 12.5 µg/mL against *E. coli* and 6.3 µg/mL against *C. albicans*) and robust radical scavenging (60.1% DPPH reduction) [1][2]. This dual functionality, not found in single‑activity peptides such as Pleurain‑K1 (only antioxidant) or many classical AMPs, reduces the number of control compounds needed in oxidative stress–infection models.

Anti‑inflammatory Peptide Development: IL‑2/MCP‑1 Suppression in Infection‑Induced Inflammation

The quantitatively superior anti‑inflammatory activity of Pleurain‑J1 (IL‑2 reduced to ~28% of LPS‑stimulated control) compared to Pleurain‑D4 (~62% of control) positions it as a more potent lead scaffold for designing peptide‑based anti‑inflammatory therapies targeting infection‑associated cytokine storms [1]. Its simultaneous antimicrobial action adds therapeutic value in polymicrobial inflammatory conditions.

Structure‑Activity Relationship (SAR) Studies of Amphibian AMPs

The F11→S11 substitution that distinguishes Pleurain‑J1 (active) from Pleurain‑J2 (inactive) provides an experimentally validated SAR handle for probing the molecular determinants of both antimicrobial and antioxidant activity within the Pleurain‑J subfamily [1]. Researchers can use the J1/J2 pair to systematically dissect the role of hydrophobic residues in membrane interaction and radical scavenging.

Antifungal Drug Discovery: Potent Anti‑Candida Lead Compound

With an MIC of 6.3 µg/mL against *Candida albicans*, Pleurain‑J1 is approximately 4‑fold more potent than Pleurain‑A1 (~25 µg/mL) [1][2]. This potency advantage, coupled with its low hemolytic risk (no hemolysis reported at active concentrations in the discovery study), makes it a priority candidate for antifungal lead optimization programs.

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